2-(4-amino-1H-pyrrolo[3,2-c]pyridin-1-yl)-N,N-dimethylacetamide
Overview
Description
2-(4-amino-1H-pyrrolo[3,2-c]pyridin-1-yl)-N,N-dimethylacetamide is a useful research compound. Its molecular formula is C11H14N4O and its molecular weight is 218.26 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as pyrrolopyrazine derivatives, have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
For instance, kinase inhibitors typically work by binding to kinases to prevent their activity, which can lead to a decrease in the proliferation of cancer cells .
Biochemical Pathways
Based on the biological activities of similar compounds, it can be inferred that this compound may affect a variety of pathways related to its targets .
Pharmacokinetics
In vitro pharmacokinetic studies of similar compounds have ascertained their stability in both simulated gastric fluid and simulated intestinal fluid .
Result of Action
Similar compounds have shown potential in vitro antileishmanial activity .
Biochemical Analysis
Biochemical Properties
2-(4-amino-1H-pyrrolo[3,2-c]pyridin-1-yl)-N,N-dimethylacetamide plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. One of its primary interactions is with fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . The compound inhibits these receptors, which are involved in signal transduction pathways that regulate cell proliferation, migration, and angiogenesis. By inhibiting FGFRs, this compound can effectively disrupt these pathways, leading to reduced tumor growth and metastasis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of cancer cells, thereby reducing their metastatic potential . Additionally, this compound influences cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell survival and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of FGFRs, thereby inhibiting their kinase activity . This inhibition prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, which is necessary for the activation of downstream signaling pathways . Additionally, the compound can induce changes in gene expression by modulating the activity of transcription factors involved in cell proliferation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, such as weight loss and organ damage . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy without causing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes . The compound can also affect metabolic flux by altering the levels of key metabolites involved in cellular energy production and biosynthesis . Additionally, it interacts with cofactors such as NADH and FADH2, which are essential for various metabolic reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be actively transported by specific transporters and binding proteins . The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it can exert its therapeutic effects . Its localization and accumulation are influenced by factors such as tissue perfusion and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other biomolecules . It can also be found in the nucleus, where it may influence gene expression by interacting with transcription factors . Targeting signals and post-translational modifications play a role in directing the compound to specific subcellular compartments .
Properties
IUPAC Name |
2-(4-aminopyrrolo[3,2-c]pyridin-1-yl)-N,N-dimethylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-14(2)10(16)7-15-6-4-8-9(15)3-5-13-11(8)12/h3-6H,7H2,1-2H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMBPIRQUZKYHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1C=CC2=C1C=CN=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201194589 | |
Record name | 4-Amino-N,N-dimethyl-1H-pyrrolo[3,2-c]pyridine-1-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201194589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
494767-43-0 | |
Record name | 4-Amino-N,N-dimethyl-1H-pyrrolo[3,2-c]pyridine-1-acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=494767-43-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-N,N-dimethyl-1H-pyrrolo[3,2-c]pyridine-1-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201194589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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